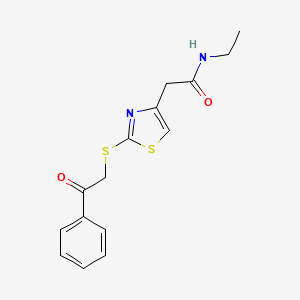

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Descripción

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by:

- 2-((2-oxo-2-phenylethyl)thio) moiety: A thioether-linked phenacyl group that may influence electronic properties and metabolic stability.

While direct synthesis data for this compound are absent in the provided evidence, structurally related analogs (e.g., ) suggest synthetic routes involving thiol-alkylation or nucleophilic substitution with chloroacetamide intermediates.

Propiedades

IUPAC Name |

N-ethyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-2-16-14(19)8-12-9-20-15(17-12)21-10-13(18)11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVPVYNWTCMGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects. .

Actividad Biológica

N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 270.38 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, combined with an acetamide group that enhances its pharmacological profile.

Synthesis Methods

The synthesis of N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

- Formation of the Thiazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Phenyl Group : A substitution reaction is performed to attach the phenyl group.

- Acetamide Formation : The final step involves the introduction of the acetamide moiety.

Antimicrobial Properties

Research indicates that N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound has also been evaluated for anticancer properties. In preclinical models, it has shown efficacy against several cancer cell lines, including those derived from breast and colon cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of various thiazole derivatives, including N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide). The results indicated significant inhibition zones against tested strains, highlighting its potential as a new antibacterial agent.

- Anticancer Mechanism Investigation :

-

Pharmacokinetics and Bioavailability :

- Pharmacokinetic studies showed that the compound has moderate solubility in organic solvents and limited solubility in water, which may affect its bioavailability. Further investigations into its metabolic stability and distribution are ongoing to optimize its therapeutic use.

Comparación Con Compuestos Similares

Structural Analogues with Thiazole-Acetamide Cores

The following table summarizes key structural and synthetic differences:

Key Observations :

- Yield and Reactivity : Electron-withdrawing groups (e.g., Cl in ) improve yields (90%), while bulky substituents (e.g., methylphenyl in ) reduce efficiency (65%) .

- Thermal Stability: Compounds with rigid aromatic systems (e.g., quinazolinone in ) exhibit higher melting points (>250°C), suggesting enhanced crystallinity .

- Synthetic Methods: Ultrasonication () and reflux in ethanol () are common for thioacetamide derivatives, with DMAP improving reaction rates .

Functional Group Impact on Properties

- Thioether vs. Sulfonamide : The thioether in the target compound may offer better metabolic stability than sulfonamide-containing analogs (), which are prone to enzymatic oxidation .

- Phenacyl Moiety : The 2-oxo-2-phenylethyl group introduces a ketone functionality absent in ’s chlorobenzylidene derivatives, possibly affecting redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.